molecular formula C3H9B B1581522 Trimethylborane CAS No. 593-90-8

Trimethylborane

Cat. No. B1581522
CAS RN: 593-90-8
M. Wt: 55.92 g/mol
InChI Key: WXRGABKACDFXMG-UHFFFAOYSA-N
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Description

Trimethylborane (TMB) is a toxic, pyrophoric gas with the formula B(CH3)3 . It is colorless and has a repulsive odor .


Synthesis Analysis

Trimethylborane was first described in 1862 by Edward Frankland . It can be prepared using Grignard reagents, but the output is often contaminated by unwanted products from the solvent . It can also be made on a small scale with a 98% yield by reacting trimethylaluminium in hexane with boron tribromide in dibutyl ether .


Molecular Structure Analysis

The molecular formula of Trimethylborane is C3H9B . The molecular weight is 55.915 .


Chemical Reactions Analysis

Trimethylborane spontaneously ignites in air if the concentration is high enough . It reacts with water and chlorine at room temperature . It also reacts with diborane to disproportionate to form methyldiborane and dimethyldiborane .


Physical And Chemical Properties Analysis

As a liquid, Trimethylborane is colorless . The strongest line in the infrared spectrum is at 1330 cm−1 followed by lines at 3010 cm−1 and 1185 cm−1 . Its melting point is −161.5 °C, and its boiling point is −20.2 °C . The heat of vaporization is 25.6 kJ/mol .

Scientific Research Applications

Terpene Synthesis

  • TMB has been used as a methylboronating agent for alkynes in the synthesis of terpenes. This application is significant due to the potential for generating a variety of complex organic structures, which are important in various chemical synthesis processes (Pelter & Drake, 1988).

Interaction with Hydrazine

  • The interaction of TMB with hydrazine forms adducts like 2(CH3)3B•N2H4, which are stable at low temperatures but evolve TMB at higher temperatures. Such reactions are important in understanding the chemistry of organoboranes and their potential applications (Paterson & Onyszchuk, 1961).

Carbodesilylation Reactions

  • In the presence of tetrabutylammonium fluoride, TMB facilitates the carbodesilylation of trimethylsilyl-o-carborane with aromatic and aliphatic aldehydes. This reaction is unprecedented and highlights the unique reactivity of TMB in organic synthesis (Cai et al., 1996).

Ion Chemistry and Gas-Phase Reactions

  • Studies on the ion-molecule reactions of TMB have provided insights into its reaction pathways, product distributions, and reaction rate constants. Such research is crucial in understanding the fundamental properties of TMB and its potential applications in various chemical processes (Murphy & Beauchamp, 1976).

Nickel-Catalyzed Coupling Reactions

  • TMB, in the presence of Ni(acac)2, can combine with isoprene and aldehydes to produce 1-substituted 3-methyl-3-hexenols with high regio- and stereoselectivity. This showcases the potential of TMB in facilitating complex organic reactions (Kimura et al., 2000).

Photoelectron Spectroscopy

  • TMB's behavior upon pyrolysis and its dissociative photoionization have been examined using threshold photoelectron spectroscopy. This study provides essential data on the ionization and dissociation energies of TMB, valuable for understanding its thermochemical properties (Schleier et al., 2022).

Preparation and Purity

  • The preparation of high-purity TMB has been a subject of research, highlighting the importance of purity in its applications in various chemical processes (Ross et al., 1962).

P-Doping in Silicon Nanowires

  • TMB has been explored as a p-type dopant source for the growth of boron-doped silicon nanowires, demonstrating its utility in semiconductor technology (Lew et al., 2004).

Group Theory in Chemistry

  • The computation of the group and character table of TMB using wreath products in group theory reveals its symmetry properties, important in theoretical chemistry and molecular modeling (Suleiman & Audu, 2020).

Safety And Hazards

Trimethylborane is a spontaneously flammable gas in air and causes burns . It is also a poison gas and may cause thermal burns . It is usually pyrophoric (autoigniting in air) .

properties

IUPAC Name

trimethylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9B/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGABKACDFXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90208038
Record name Trimethylborane
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Molecular Weight

55.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless gas with a repulsive odor; [Matheson Tri-Gas MSDS]
Record name Trimethylborane
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Product Name

Trimethylborane

CAS RN

593-90-8
Record name Trimethylboron
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Record name Trimethylborane
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Record name Trimethylborane
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Record name Trimethylborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylborane

Citations

For This Compound
1,300
Citations
MK Murphy, JL Beauchamp - Journal of the American Chemical …, 1976 - ACS Publications
The ion-molecule reactions of trimethylborane,(CELLS, both alone and in mixtures with other molecules, have been investigated by ion cyclotron resonance spectroscopy. Reaction …
Number of citations: 36 pubs.acs.org
D Schleier, M Gerlach, D Schaffner… - Physical Chemistry …, 2023 - pubs.rsc.org
Trimethylborane (TMB) and its chemistry upon pyrolysis have been investigated by threshold photoelectron spectroscopy. TMB shows an unstructured spectrum and its adiabatic …
Number of citations: 4 pubs.rsc.org
PM Kuznesof, RL Kuczkowski - Inorganic Chemistry, 1978 - ACS Publications
The microwave spectra of eight isotopic species of (CH3) 3N-B (CH3) 3 have been studied. These gave the following structural parameters when methyl group parameters were …
Number of citations: 33 pubs.acs.org
WS Rees Jr, MD Hampton, SW Hall, JL Mills… - Inorganic …, 1990 - Wiley Online Library
Trimethylborane is a volatile pyrophoric compound that is frequently employed as a Lewis acid. This compound was first prepared by Stock and Zeidler by direct gas phase combination …
Number of citations: 4 onlinelibrary.wiley.com
WH Johnson, MV Kilday, EJ Prosen - Journal of Research of the …, 1961 - ncbi.nlm.nih.gov
The heats of combustion at 25 C of trimethylborane (liquid), triethylborane (liquid), and tri-n-butylborane (liquid), to form crystalline boric acid, liquid water, and gaseous carbon dioxide …
Number of citations: 17 www.ncbi.nlm.nih.gov
DC Mente, JL Mills, RE Mitchell - Inorganic Chemistry, 1975 - ACS Publications
… trap the trimethylborane. Purity of the trimethylborane was confirmed by vapor pressure measurements.15 (e) Diborane. Diborane16 was produced by the action of 1.6 g (0.029 mol) of …
Number of citations: 62 pubs.acs.org
WJ Lehmann, CO Wilson Jr, I Shapiro - The Journal of Chemical …, 1959 - pubs.aip.org
The infrared spectra of B(CD 3 ) 3 and B(C 2 D 5 ) 3 are reported in the 2 to 15 μ range. After minor revisions of a previous frequency assignment for B(CH 3 ) 3 , the force constants …
Number of citations: 27 pubs.aip.org
GS Ross, D Enagonio, CA Hewitt, AR Glasgow - europepmc.org
… the trimethylborane was detected. For this reason, the results indicated only the presence of trimethylborane rather than ammonia trimethylborane. … in the preparation of trimethylborane. …
Number of citations: 0 europepmc.org
HD Kaesz, FGA Stone - Journal of the American Chemical Society, 1960 - ACS Publications
… The gas-phase enthalpy of dissociation of dimethylethylphosphine-trimethylborane is 2.7 kcal. mole-1 greater than that of dimethylvinylphosphine-trimethylborane. Whereas …
Number of citations: 28 pubs.acs.org
BG Ramsey - The Journal of Physical Chemistry, 1966 - ACS Publications
… We have recently measured the ultraviolet spectrum of trimethylborane between 4000 and 1770 A (Figure … Peter Love3 for providing the trimethylborane used in this research. …
Number of citations: 10 pubs.acs.org

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